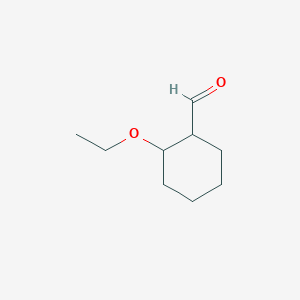![molecular formula C9H15N3O2 B14644352 N-Ethyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea CAS No. 55807-56-2](/img/structure/B14644352.png)
N-Ethyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea is an organic compound that belongs to the class of ureas It features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea typically involves the reaction of an appropriate oxazole derivative with an ethyl isocyanate. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
On an industrial scale, the production of N-Ethyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethyl and isopropyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are effective.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are typical reagents.
Major Products
The major products formed from these reactions include oxazole N-oxides, primary or secondary amines, and substituted ureas.
Aplicaciones Científicas De Investigación
N-Ethyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism by which N-Ethyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea exerts its effects involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The urea linkage may also play a role in stabilizing the compound’s interaction with its targets.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
N-Ethyl-N-isopropylpropan-2-amine: Another tertiary amine with similar structural features but different applications.
Uniqueness
N-Ethyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
55807-56-2 |
|---|---|
Fórmula molecular |
C9H15N3O2 |
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
1-ethyl-3-(5-propan-2-yl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C9H15N3O2/c1-4-10-9(13)11-8-5-7(6(2)3)14-12-8/h5-6H,4H2,1-3H3,(H2,10,11,12,13) |
Clave InChI |
SKFPZSAXSQUCAF-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)NC1=NOC(=C1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14644282.png)
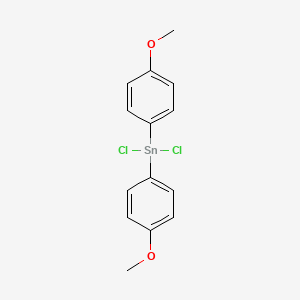
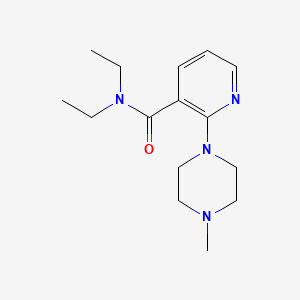

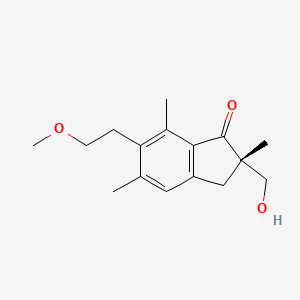
methanone](/img/structure/B14644315.png)
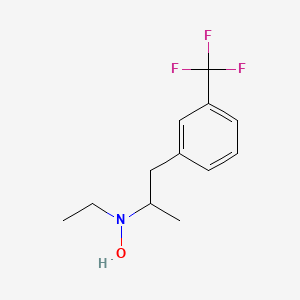
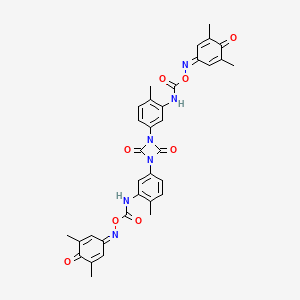
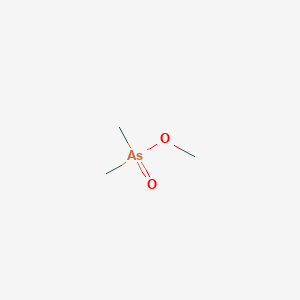
![1-Bromo-3-{[5-bromo-3-(morpholin-4-yl)pyrazin-2-yl]oxy}propan-2-ol](/img/structure/B14644329.png)

![1-(2-chloro-6-methylphenyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14644337.png)

